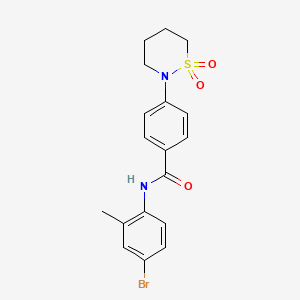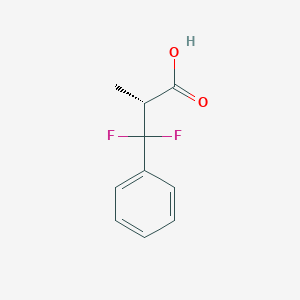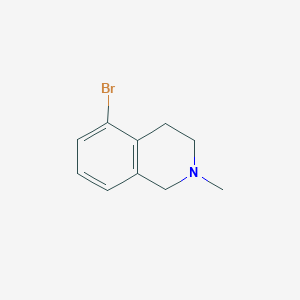![molecular formula C11H12N4O3 B2715640 N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide CAS No. 1376086-76-8](/img/structure/B2715640.png)
N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide, commonly known as MNMA, is a chemical compound used in scientific research. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of MNMA is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. MNMA has been found to inhibit acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the metabolism of neurotransmitters and other signaling molecules. By inhibiting these enzymes, MNMA may modulate the levels of these molecules and affect cellular signaling pathways.
MNMA has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in various cellular processes, including cell growth, proliferation, and survival. By modulating these pathways, MNMA may affect cellular processes and contribute to its biological effects.
Biochemical and Physiological Effects:
MNMA has been found to exhibit several biochemical and physiological effects, including the inhibition of enzymes, the modulation of cellular signaling pathways, and the induction of apoptosis and cell cycle arrest. MNMA has been found to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the metabolism of neurotransmitters and other signaling molecules.
MNMA has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. By modulating these pathways, MNMA may affect cellular processes and contribute to its biological effects.
実験室実験の利点と制限
MNMA has several advantages for lab experiments, including its ease of synthesis, high purity, and potent biological activity. MNMA can be synthesized by a simple reaction and purified by recrystallization, which makes it easily accessible for lab experiments. MNMA has also been found to exhibit potent biological activity against several enzymes and cancer cell lines, which makes it a valuable tool for studying these processes.
However, MNMA also has several limitations for lab experiments, including its potential toxicity and limited solubility. MNMA has been found to exhibit cytotoxic activity against several cancer cell lines, which may limit its use in certain experiments. MNMA also has limited solubility in water, which may make it difficult to use in certain assays.
将来の方向性
MNMA has several potential future directions for research, including its applications in drug discovery, cancer research, and neurodegenerative diseases. MNMA has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are potential targets for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
MNMA has also been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Further research is needed to elucidate the mechanism of action of MNMA in cancer cells and to evaluate its potential as a therapeutic agent for cancer.
Finally, MNMA has potential applications in the study of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. By inhibiting acetylcholinesterase and monoamine oxidase, MNMA may modulate the levels of neurotransmitters and affect cellular signaling pathways involved in these diseases. Further research is needed to evaluate the potential of MNMA as a therapeutic agent for these diseases.
Conclusion:
In conclusion, MNMA is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNMA has been found to exhibit potent inhibitory activity against several enzymes and cancer cell lines, which makes it a valuable tool for studying these processes. MNMA also has potential applications in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to elucidate the mechanism of action of MNMA and to evaluate its potential as a therapeutic agent.
合成法
MNMA can be synthesized by the reaction of 2-nitroaniline with chloroacetonitrile and methylamine in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
MNMA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are considered potential targets for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
MNMA has also been studied for its potential applications in cancer research. It has been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of MNMA in cancer cells is not fully understood, but it is believed to involve the induction of apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-(cyanomethyl)-2-(N-methyl-2-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-14(8-11(16)13-7-6-12)9-4-2-3-5-10(9)15(17)18/h2-5H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTVKXGDKJEZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC#N)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)
![2-chloro-7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715562.png)
![1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2715563.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2715572.png)
![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)
